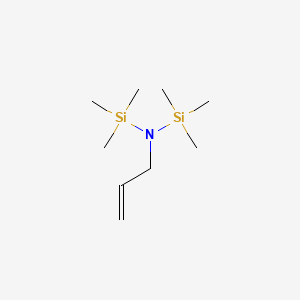

N-Allyl-N,N-bis(trimethylsilyl)amine

描述

Significance and Foundational Research Context for N-Allyl-N,N-bis(trimethylsilyl)amine

The significance of this compound, also known as N,N-bis(trimethylsilyl)prop-2-en-1-amine (AHMDS), stems from its role as a key intermediate and nucleophilic reagent in organic synthesis. scientificlabs.co.uksigmaaldrich.com The foundational context for its use lies in the broader field of silylamine chemistry, where compounds like bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS) are fundamental reagents for silylation, a process used to introduce trimethylsilyl (B98337) groups as protecting groups for various functional groups, thereby increasing their volatility for analysis or modifying their reactivity. wikipedia.orgsigmaaldrich.com

This compound extends this utility by incorporating an allyl functional group. This dual functionality allows it to act not just as a silylating agent or a base precursor, but as a multifunctional building block. smolecule.com Researchers utilize it as a nucleophile for constructing complex molecules. scientificlabs.co.uksigmaaldrich.com For instance, it reacts with aryl aldehydes to form imines, which then undergo multicomponent reactions to yield intricate bicyclic scaffolds. smolecule.comscientificlabs.co.uk It is also employed in the synthesis of dithiasuccinoyl (Dts) heterocycles through reactions with bisthiocarbamoyl chloride. smolecule.comscientificlabs.co.uk Furthermore, its reaction with aryl selenium salts, catalyzed by ruthenium, produces allyl selenides, which are valuable intermediates in organic synthesis. smolecule.comscientificlabs.co.uk

Beyond traditional organic synthesis, a significant area of research involves its application in materials science. Specifically, it has been identified as a novel electrolyte additive for lithium-ion batteries. scientificlabs.co.uknih.gov Studies have shown that its presence can enhance the interfacial stability of high-capacity cathode materials, such as LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA), leading to improved cycling performance. nih.gov The mechanism involves the formation of a stable, Si-containing solid electrolyte interface (SEI) film on the electrode surface, which suppresses electrolyte oxidation and structural degradation of the cathode material. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7688-51-9 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₉H₂₃NSi₂ chemicalbook.com |

| Molecular Weight | 201.46 g/mol sigmaaldrich.comchemicalbook.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 0.816 g/mL at 25 °C scientificlabs.co.uksigmaaldrich.com |

| Boiling Point | 72 °C at 15 mmHg scientificlabs.co.uksigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.440 scientificlabs.co.uksigmaaldrich.com |

| InChI Key | CVNCFZIIZGNVFD-UHFFFAOYSA-N sigmaaldrich.com |

Historical Evolution of Academic Inquiry into this compound

Academic inquiry into this compound is an extension of the broader historical development of organosilicon chemistry, particularly the study of silylamines. The foundational work on silylating agents began decades ago, with the synthesis of N,N-bis-trimethylsilyl-acetamide (BSA) being published in 1963, followed by related compounds like N-methyl-N-trimethylsilyl-acetamide (MSA) in 1967 and N,O-bis-trimethylsilyl-trifluoroacetamide (BSTFA) in 1968. dshs-koeln.de These reagents became crucial for derivatizing various compounds to make them suitable for gas chromatography. dshs-koeln.de

The parent compound, bis(trimethylsilyl)amine (HMDS), is synthesized by treating trimethylsilyl chloride with ammonia (B1221849). wikipedia.org This simple yet effective method laid the groundwork for creating a vast array of silylamine derivatives. wikipedia.org The deprotonation of HMDS yields alkali metal bis(trimethylsilyl)amides, such as LiHMDS, NaHMDS, and KHMDS, which are widely used as strong, non-nucleophilic bases in organic synthesis. wikipedia.org

The evolution from simple silylamines like HMDS to more functionalized derivatives such as this compound represents a strategic progression in synthetic chemistry. Researchers began to incorporate reactive functional groups onto the silylamine scaffold to create bifunctional or multifunctional reagents. The introduction of the allyl group provided a reactive handle for carbon-carbon bond formation and other transformations, significantly expanding the synthetic potential beyond simple silylation or basic catalysis. While specific early publications on the synthesis of this compound are not prominently highlighted in recent literature, its emergence is a logical step in the quest for more sophisticated and versatile building blocks in organic synthesis. A 2018 study on its use as a battery electrolyte additive marks a significant milestone, showcasing its application in the advanced field of materials science. nih.gov

Delineation of Research Scope and Core Scholarly Objectives Pertaining to this compound

The current research scope for this compound is primarily focused on two distinct but interconnected areas: advanced organic synthesis and materials science for energy storage.

Core Objectives in Organic Synthesis:

Development of Multicomponent Reactions: A primary objective is to exploit the compound's reactivity to design efficient one-pot syntheses of complex molecular architectures. This includes its use as a nucleophilic amine source for generating complex bicyclic scaffolds. smolecule.comscientificlabs.co.uk

Synthesis of Heterocycles: Research is directed towards its application in constructing heterocyclic rings, such as dithiasuccinoyl heterocycles. scientificlabs.co.uksigmaaldrich.com

Use as a Synthetic Intermediate: An ongoing goal is to use it as a precursor to other valuable synthetic intermediates. A key example is its conversion to allyl selenides, which are important in subsequent organic transformations. smolecule.comscientificlabs.co.uk

Exploration in Catalysis: The compound is also investigated as a reagent in catalytic reactions, including hydrosilylation and hydroboration, to create new silicon-carbon and boron-carbon bonds. scientificlabs.co.uk

Core Objectives in Materials Science:

Enhancement of Lithium-Ion Battery Performance: A major scholarly objective is to improve the performance and longevity of next-generation lithium-ion batteries. Research focuses on using this compound as an electrolyte additive to stabilize the electrode-electrolyte interface. nih.gov

Understanding Interfacial Chemistry: A key goal is to elucidate the mechanism by which the additive works. This involves detailed studies using techniques like X-ray diffraction and X-ray photoelectron spectroscopy to characterize the Si-containing solid electrolyte interface (SEI) film and understand how it prevents electrode degradation and Li/Ni disorder in cathode materials. nih.gov

Application in Full-Cell Systems: Researchers aim to demonstrate the practical viability of the additive by testing its effectiveness in improving the cyclic stability of complete battery cells, such as LNCA/graphite full cells. nih.gov

Table 2: Selected Research Applications of this compound

| Application Area | Reaction/Process | Outcome/Product | Reference(s) |

|---|---|---|---|

| Organic Synthesis | Reaction with aryl aldehydes | Formation of complex bicyclic scaffolds | scientificlabs.co.uk, smolecule.com |

| Organic Synthesis | Reaction with bisthiocarbamoyl chloride | Synthesis of dithiasuccinoyl (Dts) heterocycles | scientificlabs.co.uk, smolecule.com |

| Organic Synthesis | Ruthenium-catalyzed reaction with aryl selenium salt | Preparation of allyl selenides | scientificlabs.co.uk, smolecule.com |

| Materials Science | Use as an electrolyte additive (2 wt%) in Li-ion batteries | Improved cyclic stability of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA) cathodes | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-bis(trimethylsilyl)prop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H23NSi2/c1-8-9-10(11(2,3)4)12(5,6)7/h8H,1,9H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNCFZIIZGNVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(CC=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227684 | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7688-51-9 | |

| Record name | 1,1,1-Trimethyl-N-2-propen-1-yl-N-(trimethylsilyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allyl-1,1,1-trimethyl-N-(trimethylsilyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Allyl N,n Bis Trimethylsilyl Amine

Evolution of Synthetic Strategies for N-Allyl-N,N-bis(trimethylsilyl)amine

The synthesis of this compound has progressed from straightforward but often problematic early methods to more refined and efficient processes.

Initial methods for the synthesis of N-silylamines, including the allyl derivative, often involved the direct reaction of the primary amine with a halosilane, typically trimethylsilyl (B98337) chloride (TMS-Cl). This reaction necessitates the use of a stoichiometric amount of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride (HCl) generated as a byproduct. core.ac.ukgoogle.com While fundamentally effective, this approach is encumbered by several methodological limitations.

A primary drawback is the formation of amine hydrochloride salts (e.g., triethylammonium (B8662869) chloride), which can be difficult to separate from the desired silylated product, complicating purification and reducing the isolated yield. core.ac.uk The use of an equimolar quantity of base can also lead to undesirable side reactions. core.ac.uk Furthermore, these early methods can lack efficiency, requiring stringent anhydrous conditions and sometimes offering only moderate yields after a challenging workup process.

Table 1: Comparison of Early vs. Optimized Silylation Strategies

| Feature | Early Route (e.g., TMS-Cl/Base) | Optimized Route (e.g., HMDS) |

|---|---|---|

| Silylating Agent | Trimethylsilyl chloride (TMS-Cl) | Hexamethyldisilazane (B44280) (HMDS) |

| Byproduct | HCl (requires base scavenger), Amine Salt | Ammonia (B1221849) (volatile, easily removed) |

| Purification | Often difficult due to salt byproducts core.ac.uk | Simpler, often direct distillation |

| Reaction Conditions | Often requires stoichiometric base google.com | Can be performed neat or with catalyst chemspider.com |

| Atom Economy | Lower due to base and salt formation | Higher |

To overcome the limitations of chlorosilane-based routes, hexamethyldisilazane (HMDS) emerged as a more advantageous silylating agent. The reaction of allylamine (B125299) with HMDS produces the desired silylated amine and ammonia as the sole byproduct. cmu.edu The volatile nature of ammonia allows for its easy removal from the reaction mixture, helping to drive the equilibrium towards the products.

However, a significant challenge with HMDS is its inherently low silylating power, which often necessitates harsh reaction conditions, such as prolonged heating at high temperatures, to achieve reasonable conversion. chemspider.comcmu.edu Research has focused on optimizing the reactivity of the allylamine-HMDS system. Key factors influencing the reaction efficiency include:

Temperature: Higher temperatures generally accelerate the rate of silylation. Reactions are often performed under reflux conditions. chemspider.comeiu.edu

Catalysis: The addition of a catalyst can dramatically improve reaction rates and yields, allowing for milder conditions. Even a small amount of an acid catalyst or TMS-Cl can significantly accelerate the silylation process.

Reaction Time: In the absence of a catalyst, long reaction times are typically required. Catalysis can reduce reaction times from many hours to significantly shorter periods. eiu.edu

The reaction between allylamine and HMDS initially yields N-trimethylsilylallylamine. The formation of the target N,N-bis(trimethylsilyl)amine proceeds from this intermediate, either through further reaction with HMDS or via a subsequent disproportionation step. google.com

Catalytic Approaches in this compound Synthesis

The introduction of catalysts has been pivotal in developing efficient and mild procedures for the synthesis of this compound.

Lewis acids have proven to be effective catalysts for the silylation of amines, including allylamine. google.comlookchem.com They function by activating the silylating agent, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the amine. A variety of Lewis acids, such as zinc chloride (ZnCl₂), have been successfully employed to promote the reaction between amines and HMDS. lookchem.com

A patented method describes the reaction of an amino compound, such as allylamine, with trimethylchlorosilane in the presence of a Lewis acid catalyst and a tertiary amine. google.com This catalytic approach enhances the reaction rate and allows for higher yields under more controlled conditions compared to non-catalytic methods. The use of a catalyst can also improve the selectivity of the reaction, favoring the formation of the desired bis-silylated product.

Table 2: Effect of Catalysts on Amine Silylation with HMDS

| Catalyst | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| None | Alcohols/Phenols | Neat, reflux | Slow, requires high temperature | chemspider.com |

| Iodine | Alcohols | Neat, rt | Fast, excellent yields | cmu.edu |

| ZnCl₂ | Amines/Anhydrides | Toluene, reflux | Effective for imide synthesis | lookchem.com |

| Lewis Acids | General Amines | Aprotic solvent | Enhanced yields | google.com |

An innovative and highly efficient strategy for synthesizing this compound involves a two-step, one-pot process centered on a disproportionation reaction. google.com This method first involves the reaction of allylamine with HMDS to produce the mono-silylated intermediate, N-trimethylsilylallylamine.

Subsequently, in the presence of the same catalyst, the N-trimethylsilylallylamine undergoes a disproportionation reaction:

2 CH₂=CHCH₂NH(Si(CH₃)₃) ⇌ CH₂=CHCH₂N(Si(CH₃)₃)₂ + CH₂=CHCH₂NH₂

This equilibrium is driven towards the formation of the desired N,N-bis(trimethylsilyl)allylamine by continuously removing the lower-boiling allylamine byproduct from the reaction system via distillation. google.com This approach is particularly efficient as it allows the two reaction steps to be performed continuously in the same reactor without the need to isolate the intermediate. google.com

Industrial Synthesis and Process Intensification for this compound Production

For the large-scale production of this compound, process efficiency, cost-effectiveness, and sustainability are paramount. Industrial synthesis strategies leverage the catalytic and disproportionation methods described previously to create intensified and continuous processes.

A key patent outlines a production method where allylamine and hexamethyldisilazane are reacted in the presence of a catalyst to form N-trimethylsilylallylamine, which is then immediately subjected to a catalyzed disproportionation reaction in the same vessel. google.com The continuous removal of the allylamine byproduct, which can be recovered and reused in the initial step, makes this an efficient, high-yield process with minimal waste. google.com This integration of reaction and separation steps is a hallmark of process intensification, leading to higher productivity and improved economics.

The advantages of such an industrial process include:

High Efficiency: Conducting the synthesis as a continuous, one-pot process avoids the isolation of intermediates, saving time and resources. google.com

High Productivity: The catalytic nature of the reactions allows for high throughput.

Waste Reduction: The allylamine byproduct is recycled back into the process, improving atom economy and reducing waste streams. google.com

Cost-Effectiveness: The use of inexpensive starting materials like allylamine and HMDS, coupled with an efficient process, makes the production economically viable. google.com

Elucidation of Reactivity Profiles and Mechanistic Pathways of N Allyl N,n Bis Trimethylsilyl Amine

Nucleophilic Reactivity of N-Allyl-N,N-bis(trimethylsilyl)amine

The nitrogen center in this compound can act as a potent nucleophile following the cleavage of the N-Si bonds. This reactivity is harnessed in the synthesis of various nitrogen-containing compounds. The trimethylsilyl (B98337) groups serve as protecting groups that can be easily removed, unmasking the primary amine functionality in situ for subsequent reactions.

This compound functions as a synthetic equivalent of allylamine (B125299) in condensation reactions with carbonyl compounds. It reacts with aryl aldehydes to form N-allylimines. scientificlabs.co.ukyoutube.com This transformation is a key step in multicomponent reactions designed to build complex molecular architectures. The reaction proceeds via nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by elimination of water (or, in this case, hexamethyldisiloxane) to form the characteristic carbon-nitrogen double bond of the imine. youtube.com The traditional method for imine synthesis often involves heating an amine and an aldehyde, sometimes with azeotropic removal of water. researchgate.net The use of silylated amines like this compound can offer advantages under milder conditions. The resulting imines are valuable intermediates, for instance, in the subsequent construction of intricate bicyclic scaffolds. scientificlabs.co.uk

Table 1: Representative Imine Formation Reaction

| Reactants | Product | Application of Product |

| This compound + Aryl Aldehyde | N-Allylarylimine | Intermediate for complex bicyclic scaffolds scientificlabs.co.uk |

The nucleophilic character of this compound is further demonstrated in its reaction with bisthiocarbamoyl chloride. scientificlabs.co.uk This reaction leads to the formation of a dithiasuccinoyl (Dts) heterocycle. scientificlabs.co.uk The reaction mechanism likely involves the sequential nucleophilic attack by the deprotected amine nitrogen onto the electrophilic carbon atoms of the bisthiocarbamoyl chloride. This process results in a cyclization event, yielding the heterocyclic ring system. Such cyclization reactions are fundamental in synthetic chemistry for accessing structurally diverse heterocyclic compounds. researchgate.net

In the presence of a ruthenium catalyst, this compound participates in a reaction with aryl selenium salts to produce allyl selenides. scientificlabs.co.uk This transformation is a form of allylic amination where the amine serves as the nucleophile. organic-chemistry.orgacsgcipr.org The ruthenium catalyst activates the reactants, facilitating the formation of a new carbon-selenium bond. Allyl selenides are recognized as important intermediates in various organic syntheses. scientificlabs.co.uk The catalytic cycle is proposed to involve the formation of a metal π-allyl complex, which then undergoes nucleophilic attack. acsgcipr.org

Table 2: Ruthenium-Catalyzed Synthesis of Allyl Selenide

| Amine Source | Selenium Source | Catalyst | Product |

| This compound | Aryl Selenium Salt | Ruthenium Complex | Allyl Aryl Selenide scientificlabs.co.uk |

Hydrosilylation and Hydroboration Chemistry Utilizing this compound

The allyl group within this compound provides a reactive site for addition reactions, specifically hydrosilylation and hydroboration. scientificlabs.co.uk Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon double bond of the allyl group. nih.gov This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or platinum, and is a major industrial method for producing organosilicon compounds. nih.gov Similarly, hydroboration involves the addition of a boron-hydride bond to the double bond, which can then be further functionalized, for example, by oxidation to an alcohol. rsc.orgbeilstein-journals.org The regioselectivity of these additions to the allyl group can often be controlled by the choice of catalyst and reagents. These reactions expand the synthetic utility of this compound beyond its role as an amine surrogate, allowing for modification of its hydrocarbon backbone.

Aminolysis Reactions in Organometallic Synthesis Initiated by Bis(trimethylsilyl)amido Ligands

The bis(trimethylsilyl)amido moiety, often abbreviated as HMDS, is a widely used bulky, non-nucleophilic base and ligand in organometallic chemistry. wikipedia.orgchemeurope.com this compound can be considered a derivative of bis(trimethylsilyl)amine and can initiate aminolysis reactions. nih.govrsc.org In this context, the amine reacts with a metal complex, leading to the cleavage of a metal-ligand bond and the formation of a new metal-nitrogen bond. The reaction between metal bis[bis(trimethylsilyl)amido] complexes and amines, for instance, can lead to the synthesis of new metal-amido species through ligand exchange. nih.gov The steric bulk of the bis(trimethylsilyl) groups heavily influences the coordination environment around the metal center. rsc.org

N-Heterocyclic carbenes (NHCs) have become ubiquitous ligands in organometallic chemistry and catalysis. beilstein-journals.org The synthesis of NHC precursors, typically imidazolium (B1220033) salts, often begins with the reaction of a primary amine with a glyoxal (B1671930) derivative. beilstein-journals.org this compound can serve as the primary amine source (allylamine) in these syntheses after cleavage of the silyl (B83357) groups. A common route involves the condensation of an amine with an α-dicarbonyl compound and an aldehyde, such as formaldehyde, to construct the imidazolium ring. beilstein-journals.org The resulting N-allyl-substituted imidazolium salt can then be deprotonated with a strong base to generate the free NHC, which can be trapped by a metal precursor to form the desired NHC metal complex. sciforum.netnih.gov The use of silylated amines can streamline these procedures, providing facile access to functionalized NHC complexes.

Radical Transformations and Rearrangements Involving this compound

The unique structural features of this compound make it a potentially valuable substrate in a variety of radical and rearrangement reactions. The allyl group provides a handle for radical cyclizations, while the silylated amine functionality can influence the course of sigmatropic rearrangements.

The construction of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, is a cornerstone of medicinal and materials chemistry. Reductive radical cyclization of N-allyl precursors represents a powerful strategy for the stereocontrolled synthesis of these scaffolds. While direct literature examples employing this compound are not extensively documented, its reactivity can be inferred from studies on analogous N-allyl systems.

The general mechanism involves the generation of a radical at a position tethered to the allyl group, followed by an intramolecular cyclization onto the double bond. The nature of the N-substituents plays a crucial role in the stereochemical outcome of the cyclization. For instance, in the cyclization of N-protected 2-substituted 3-aza-5-hexenyl radicals, the choice of the protecting group on the nitrogen atom significantly influences the cis/trans selectivity of the resulting pyrrolidine (B122466) ring. organic-chemistry.org

In a hypothetical reductive radical cyclization involving a derivative of this compound, the bis(trimethylsilyl)amino group would likely be converted to a more robust protecting group (e.g., an amide or a phosphinoyl group) prior to the radical reaction, as the N-Si bonds are generally not stable under radical conditions. However, the allyl group itself is primed for such transformations. The reaction would typically be initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, like tris(trimethylsilyl)silane (B43935) (TTMSS).

Table 1: Hypothetical Reductive Radical Cyclization for Pyrrolidine Synthesis This table is based on analogous reactions with similar N-allyl precursors.

| Entry | Substrate Precursor (after modification of the silylamine) | Radical Initiator/Reducer | Product | Diastereomeric Ratio (cis:trans) |

| 1 | N-allyl-N-(dimethylphosphinoyl)-2-aminopropyl phenyl selenide | AIBN/TTMSS, UV irradiation | 2,4-disubstituted pyrrolidine | 10:1 organic-chemistry.org |

| 2 | N-allyl-N-tosyl-2-aminoethyl bromide | AIBN/Bu3SnH | 2-substituted pyrrolidine | Varies with substrate |

The high cis-selectivity observed in some cases is attributed to the adoption of a chair-like transition state where the substituent on the forming ring occupies an axial position to minimize steric interactions, a principle that would likely apply to cyclizations derived from this compound as well. organic-chemistry.org The construction of piperidine (B6355638) scaffolds follows a similar mechanistic paradigm, typically involving a 6-exo-trig cyclization.

The aza-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated amines and amides. tcichemicals.com This sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement typically requires the formation of an N-allyl enamine or an N-allyl amide. The reaction of this compound with an aldehyde or ketone could, in principle, generate a silylated enamine intermediate, which could then undergo an aza-Claisen-type rearrangement. The trimethylsilyl groups are known to facilitate enamine formation and can be readily cleaved under the reaction conditions.

Alternatively, this compound can serve as a precursor for the generation of α-allyl imidates. For instance, reaction with an acyl chloride would lead to the formation of an N-allyl-N-acyl-N-silylamide. Subsequent treatment with a Lewis acid could promote a rearrangement to form a γ,δ-unsaturated amide. The stereochemical outcome of such rearrangements is often predictable and can be controlled by the geometry of the intermediate enolate or imidate.

The general aza-Claisen rearrangement can be depicted as follows:

Scheme 1: General Aza-Claisen Rearrangement

While specific studies on the aza-Claisen rearrangement of this compound are not prevalent, the reactivity of the allyl and silylamine functionalities suggests its potential as a substrate in such transformations, likely proceeding through an in situ generated N-allyl amide or enamine. The addition of an aryne to a tertiary allylamine, for example, has been shown to result in an aza-Claisen rearrangement to yield o-allylaniline products. nih.gov

This compound as a Protective Group Precursor in Multistep Organic Synthesis

The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules. This compound offers a unique combination of two distinct protective functionalities in a single reagent. The bis(trimethylsilyl)amine moiety serves as a masked primary amine, while the allyl group can also function as a protecting group for the nitrogen atom.

The trimethylsilyl groups are readily cleaved by mild acid or fluoride (B91410) sources, unmasking the primary amine. wikipedia.org This primary amine is, in turn, protected by the allyl group. The allyl protecting group is stable to a wide range of reaction conditions but can be selectively removed, typically using palladium-based catalysts. This orthogonality makes this compound a potentially valuable reagent for the introduction of a protected primary amine in a single step.

For example, the reaction of this compound with an alkyl halide would result in the formation of an N-allyl-N-alkyl-N,N-bis(trimethylsilyl)ammonium salt, which upon workup would yield the N-allyl-N-alkylamine. The allyl group can then be removed at a later stage of the synthesis to reveal the secondary amine.

Table 2: Protecting Group Strategies Involving this compound Functionalities

| Protective Group | Introduction | Cleavage Conditions | Orthogonality |

| Trimethylsilyl (TMS) | Reaction with a silylating agent (e.g., TMS-Cl) | Mild acid (e.g., HCl), fluoride sources (e.g., TBAF) | Cleaved in the presence of many other protecting groups. |

| Allyl | Introduced via this compound | Pd(0) catalysts (e.g., Pd(PPh3)4) and a scavenger | Stable to acidic and basic conditions that cleave silyl and some other protecting groups. |

The use of bis(trimethylsilyl)amine (hexamethyldisilazane, HMDS) as a reagent for the silylation of alcohols, thiols, and amines to install protecting groups is well-established. wikipedia.org this compound can be viewed as a functionalized version of HMDS, carrying a latent allyl-protected amine. This dual functionality can streamline synthetic routes by reducing the number of steps required for the protection and manipulation of amine functionalities.

Strategic Applications of N Allyl N,n Bis Trimethylsilyl Amine in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The dual functionality of N-Allyl-N,N-bis(trimethylsilyl)amine makes it an invaluable tool for synthetic chemists aiming to construct sophisticated molecular frameworks. The TMS groups serve as bulky, labile protecting groups for the amine, which can be cleaved under specific conditions, while the allyl group provides a reactive handle for various addition and coupling reactions.

Synthesis of Intricate Bicyclic Scaffolds

This compound serves as a key nucleophilic component in the assembly of complex bicyclic scaffolds. sigmaaldrich.com In these multi-component reactions, the amine first reacts with aryl aldehydes to form an intermediate imine. This in-situ generated imine then undergoes further transformations, enabling the efficient construction of elaborate ring systems that are of significant interest in medicinal chemistry and natural product synthesis. The use of the silylated amine is advantageous, facilitating the initial imine formation under mild conditions.

Preparation of Dithiasuccinoyl (Dts) Heterocyclic Systems

The compound is instrumental in the high-yield synthesis of 1,2,4-dithiazolidine-3,5-diones, also known as Dithiasuccinoyl (Dts) amines. researchgate.netnih.gov The Dts group is a valuable amino-protecting group, particularly in peptide synthesis, due to its stability and selective, mild removal via thiolysis. nih.govrsc.org

Historically, the direct reaction of primary amines with bis(chlorocarbonyl)disulfane failed to produce the desired Dts heterocycle. nih.govresearchgate.net However, researchers discovered that employing bis(trimethylsilyl)amines, such as this compound, overcomes this challenge. nih.gov The trimethylsilyl (B98337) groups act as "large protons," facilitating a successful cyclization reaction with reagents like bisthiocarbamoyl chloride to yield the Dts-protected amine in high yields. sigmaaldrich.comresearchgate.net This method represents a significant improvement, providing a reliable pathway to these important synthetic intermediates. nih.gov

| Reagents | Product | Significance |

| This compound, bis(chlorocarbonyl)disulfane | N-Allyl-Dithiasuccinoyl (Dts) amine | High-yield synthesis of a key protected amine for peptide and glycopeptide chemistry. nih.govresearchgate.net |

Precursor in Polymer and Organosilicon Chemistry

Beyond its role in constructing discrete molecules, this compound is a cornerstone precursor for functionalizing polymers and creating specialized organosilicon materials, including silicone oils and silane (B1218182) coupling agents.

Fabrication of Primary Amine Functionalized Polystyrenes through Hydrosilylation

This compound is utilized to introduce primary amine functionalities onto polystyrene resins. researchgate.net The process typically involves a hydrosilylation reaction where a silicon-hydride-functionalized polystyrene is reacted with the allyl group of the silylated amine. Subsequent removal of the two trimethylsilyl protecting groups unmasks the primary amine, yielding a functionalized polymer. These amino-functionalized polystyrenes are widely used as solid supports in peptide synthesis, as scavengers for acidic or electrophilic species, and as catalytic supports.

Role in the Synthesis of Amino-Modified Silicone Oils

Amino-modified silicone oils are valuable materials used as fabric softeners, lubricants, and in personal care products, prized for their unique feel and affinity for surfaces. google.comresearchgate.net The synthesis of these materials can be achieved through the hydrosilylation of this compound.

A common synthetic route involves reacting a hydrogen-terminated siloxane, such as tetramethyldisiloxane, with this compound in the presence of a platinum catalyst (e.g., Karstedt's or Speier's catalyst). vot.pl This addition reaction attaches the protected aminopropyl group to the siloxane backbone. The final step involves desilylation (removal of the TMS groups) to liberate the primary amine, yielding the desired amino-functionalized siloxane, such as 1,3-bis(3-aminopropyl)-tetramethyldisiloxane. vot.pl This method allows for precise control over the structure and distribution of the amino groups. google.com

| Reactant 1 | Reactant 2 | Product (after desilylation) | Application |

| This compound | Dimethylethoxysilane | (3-Aminopropyl)dimethylethoxysilane | Intermediate for larger siloxanes vot.pl |

| This compound | Tetramethyldisiloxane | 1,3-Bis(3-aminopropyl)-tetramethyldisiloxane | Modifier for organic polymers vot.pl |

Intermediate for Silane Coupling Agent Development, exemplified by 3-Aminopropylalkoxysilane

Silane coupling agents are crucial for enhancing adhesion between inorganic materials (like glass or silica) and organic polymers. 3-Aminopropylalkoxysilanes are among the most widely used coupling agents. This compound serves as a key intermediate in a protected pathway to synthesize these agents.

The synthesis involves the platinum-catalyzed hydrosilylation of this compound with an alkoxysilane containing a Si-H bond, such as trimethoxysilane (B1233946) or triethoxysilane. This reaction yields the corresponding N,N-bis(trimethylsilyl)aminopropylalkoxysilane. nih.gov For instance, the reaction with trimethoxysilane produces N,N-bis(trimethylsilyl)aminopropyltrimethoxysilane. nih.gov A subsequent deprotection step, typically involving alcoholysis, removes the TMS groups to yield the final 3-aminopropylalkoxysilane product. This protected route offers advantages in terms of reaction control and purity of the final product.

This compound as an Electrolyte Additive in Electrochemical Systems

The quest for higher energy density in lithium-ion batteries has propelled the development of high-capacity cathode materials, particularly those rich in nickel. However, these materials often suffer from poor interfacial stability and structural degradation during cycling, which curtails their lifespan and performance. The introduction of this compound (NNB) as a functional electrolyte additive has emerged as a promising strategy to address these challenges.

Enhancement of Interfacial Stability in High-Capacity Ni-Rich Cathode Materials for Lithium-Ion Batteries

The stability of the electrode/electrolyte interface is critical for the long-term performance of lithium-ion batteries. For high-capacity cathode materials like LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA), this interface is prone to degradation. Research has demonstrated that introducing a small quantity, such as 2 wt%, of this compound into the electrolyte can significantly enhance the interfacial stability of these Ni-rich cathodes. researchgate.netcapes.gov.brresearchgate.net This enhancement is evidenced by a marked improvement in the battery's cyclic stability. For instance, in cells containing the NNB additive, the capacity retention of the LNCA cathode improved from 72.8% to 86.2% after 300 cycles. researchgate.netcapes.gov.brmdpi.com This improvement is attributed to the additive's ability to form a protective layer on the cathode surface, which effectively suppresses parasitic reactions between the highly reactive charged cathode and the electrolyte.

Table 1: Comparative Cycling Performance of LNCA/Li Half-Cells

| Electrolyte | Capacity Retention after 300 Cycles |

|---|---|

| Standard Electrolyte | 72.8% |

| Electrolyte with 2% NNB | 86.2% |

Data sourced from studies on LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ cathodes. researchgate.netmdpi.com

Mechanism of Solid Electrolyte Interphase (SEI) Film Formation and Stabilization

The primary mechanism behind the improved performance imparted by this compound lies in its excellent capability to form a stable solid electrolyte interphase (SEI) film on the cathode surface. researchgate.netresearchgate.net During the initial charging process, the NNB molecule is preferentially oxidized on the surface of the Ni-rich cathode. This electrochemical decomposition leads to the formation of a thin, uniform, and robust SEI layer.

X-ray photoelectron spectroscopy (XPS) analysis has revealed that this protective film is rich in silicon-containing species, derived from the trimethylsilyl groups of the NNB molecule. researchgate.netcapes.gov.br The presence of the allyl group in the NNB structure is also believed to contribute to the polymerization and formation of a stable, cross-linked protective layer. This NNB-derived SEI film acts as a physical barrier, preventing direct contact between the electrolyte and the active cathode material.

Mitigation of Electrolyte Oxidation and Electrode Structural Degradation

The continuous oxidation of the electrolyte at the cathode surface, especially at high voltages, is a major cause of battery degradation. The protective SEI film formed by this compound effectively suppresses these undesirable oxidation reactions. researchgate.netcapes.gov.br By passivating the cathode surface, the additive minimizes the decomposition of the electrolyte, thereby preserving its integrity and functionality over extended cycling.

Derivatization Agent in Analytical and Preparative Methodologies

Silylation is a cornerstone of chemical derivatization, a process used to modify a compound to make it more suitable for a particular analytical technique, most notably gas chromatography (GC). This process involves replacing an active hydrogen atom in functional groups like -OH, -NH, and -SH with a trimethylsilyl (TMS) group, which increases the compound's volatility, thermal stability, and reduces its polarity.

Applications in Gas Chromatography and Liquid Chromatography Derivatization Protocols

Derivatization is a frequent prerequisite for the analysis of polar, non-volatile compounds such as amino acids, steroids, and certain drugs by gas chromatography. iu.edutcichemicals.com Silylating agents are used to convert these analytes into more volatile and thermally stable derivatives suitable for GC analysis. wikipedia.org While this compound possesses the necessary chemical structure of a silylating agent—containing two reactive trimethylsilyl groups attached to a nitrogen atom—its specific application in established derivatization protocols for GC or LC analysis is not widely documented in peer-reviewed analytical literature. The field is largely dominated by other well-established silylating agents.

Computational and Advanced Spectroscopic Characterization of N Allyl N,n Bis Trimethylsilyl Amine and Analogs

Theoretical Investigations and Quantum Chemical Modeling

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties and reactive behavior of molecules like N-Allyl-N,N-bis(trimethylsilyl)amine. These methods offer insights that complement experimental findings, particularly in elucidating reaction mechanisms and electronic characteristics that govern reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the reaction mechanisms and energetics involving silylamines and related organosilicon compounds.

In the context of this compound (NNB), its role as an electrolyte additive in lithium-ion batteries has been a key area of investigation. The mechanism by which NNB improves battery performance, specifically the cyclic stability of Ni-rich cathodes, is its ability to form a stable solid electrolyte interface (SEI) film. nih.gov DFT studies are instrumental in modeling the decomposition pathways of such additives on electrode surfaces. These calculations can determine the energetics of various potential reactions, such as electrolyte oxidation, and predict the most favorable pathways leading to the formation of the protective SEI layer. For instance, DFT can be used to calculate the energy of stationary structures on a potential energy surface, which helps define the reaction mechanism and selectivity.

In analogous systems, DFT calculations have been used to probe agostic interactions (the interaction of a C-H-Si group with a metal center) in complexes like tris[bis(trimethylsilyl)amido]samarium. nih.gov These studies successfully reproduce experimental structures and confirm the presence and nature of these weak interactions, which are crucial for understanding the stability and configuration of the molecule. nih.gov Such computational approaches could similarly be applied to model the interaction of this compound with electrode surfaces or other species in an electrolyte, providing a molecular-level understanding of how it functions to suppress electrode structural degradation. nih.gov

Table 1: Applications of DFT in Analyzing Silylamine Reactivity

| Area of Investigation | Insights Provided by DFT | Related Compounds |

|---|---|---|

| SEI Film Formation | Models decomposition pathways and energetics of NNB on electrode surfaces. | This compound |

| Agostic Interactions | Optimizes molecular geometry and confirms the presence of β-Si-C agostic interactions. | Tris[bis(trimethylsilyl)amido]samarium |

| Reaction Mechanisms | Calculates potential energy surfaces to define reaction pathways and selectivity. | General Organometallic Complexes |

Computational analysis provides deep insights into the electronic structure of silylamines, which dictates their reactivity. Techniques such as Natural Bond Orbital (NBO) analysis and examinations of molecular orbitals (HOMO/LUMO) are used to understand bonding, charge distribution, and sites susceptible to nucleophilic or electrophilic attack.

In the case of this compound, computational analysis can predict its reactivity as an electrolyte additive. The analysis would likely focus on the HOMO, located on the allyl group's C=C double bond or the nitrogen lone pair, and the LUMO. These frontier orbitals are key to understanding its electrochemical behavior, particularly its oxidation potential and subsequent polymerization or decomposition on the cathode surface to form the protective SEI layer. nih.gov Similar electronic structure analyses have been performed on other complex molecules, such as N-alkyl-substituted bis(imino)pyridine iron imides, to establish descriptions of their ground and excited states. princeton.edu

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation and for probing the chemical environment of this compound and its derivatives, both in their pure form and in complex systems like battery interfaces.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of this compound and for monitoring its reactions. ¹H, ¹³C, and ²⁹Si NMR spectra provide detailed information about the chemical environment of each atom.

For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the two trimethylsilyl (B98337) (Si(CH₃)₃) groups, as well as distinct signals for the methylene (B1212753) (-CH₂-) and vinyl (-CH=CH₂) protons of the allyl group. Similarly, the ¹³C NMR spectrum would display corresponding resonances for the different carbon atoms. These spectra are crucial for confirming the purity and identity of the synthesized compound.

NMR is also a powerful tool for mechanistic studies. For example, the reaction of [YbMe₂]n with bis(trimethylsilyl)amine was monitored in an NMR tube, where the disappearance of reactant signals and the appearance of product peaks and methane (B114726) confirmed the reaction progress. researchgate.net In a similar fashion, the reactions of this compound, such as its polymerization or decomposition in an electrolyte, could be tracked using in-situ NMR techniques to gain mechanistic insights.

Table 2: Expected NMR Resonances for this compound

| Nucleus | Functional Group | Expected Chemical Shift Region (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH ₃)₃ | ~0.1 | Singlet |

| -NCH ₂- | ~3.1-3.3 | Doublet | |

| =CH ₂ | ~5.0-5.2 | Multiplet | |

| -CH = | ~5.7-5.9 | Multiplet | |

| ¹³C | -C H₃ | ~2-3 | Quartet |

| -N-C H₂- | ~50-55 | Triplet | |

| =C H₂ | ~115-117 | Triplet | |

| -C H= | ~135-138 | Doublet | |

| ²⁹Si | -Si (CH₃)₃ | ~5-10 | Singlet |

Note: Expected shift regions are approximate and can vary based on solvent and other conditions.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of crystalline solids. While a crystal structure for this compound itself is not detailed in the provided context, XRD is heavily utilized for analyzing related organosilicon compounds and metal complexes derived from silylamides.

For instance, the structures of various lanthanide(II) complexes with bis(trimethylsilyl)phosphide ligands—analogs of silylamides—have been determined by single-crystal X-ray diffraction. nih.gov These studies provide exact bond lengths, bond angles, and coordination numbers, which are critical for understanding steric and electronic effects. nih.gov Similarly, the structures of azametallatranes containing N-trimethylsilyl groups have been determined, revealing weak transannular N→Si interactions. researchgate.net

Table 3: Representative Bond Parameters from X-ray Diffraction of Related Silylamine/Disilazane Compounds

| Compound Family | Bond | Bond Length (pm) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| Disilazane | Si-N | 173.5 | - | wikipedia.org |

| Disilazane | Si-N-Si | - | 125.5 | wikipedia.org |

| Triazasilatrane | N→Si (transannular) | 213.2 | - | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. It is exceptionally well-suited for characterizing the thin SEI films formed on battery electrodes. diva-portal.orgrsc.org

The use of this compound as an electrolyte additive leads to the formation of a unique, Si-containing SEI film on the cathode. nih.gov XPS analysis is crucial for confirming the composition of this film. By analyzing the high-resolution spectra of elements like C 1s, O 1s, N 1s, F 1s, and Si 2p, researchers can identify the specific chemical species present. The presence of silicon-containing species in the SEI layer, derived from the decomposition of the additive, was confirmed by XPS. nih.gov These Si-containing components are believed to contribute to the enhanced stability of the interface. nih.gov

XPS studies on various SEI films reveal common components like lithium fluoride (B91410) (LiF), lithium carbonate (Li₂CO₃), and various organic lithium species (ROLi, ROCO₂Li). researchgate.net When an additive like NNB is used, XPS can differentiate the components derived from the additive versus those from the base electrolyte. For example, the N 1s and Si 2p spectra would be of particular interest in analyzing the SEI formed from NNB.

Table 4: Summary of XPS Findings for SEI Film with this compound (NNB) Additive

| Spectroscopic Region | Key Finding | Implication | Reference |

|---|---|---|---|

| General Analysis | Formation of an NNB-derived SEI film on the LNCA cathode. | Confirms the additive participates in interface chemistry. | nih.gov |

| Si 2p Spectrum | Detection of Si-containing species in the SEI layer after cycling. | The additive decomposes to form a silicon-based protective film. | nih.gov |

Prospective Research Trajectories and Emerging Scientific Directions for N Allyl N,n Bis Trimethylsilyl Amine

Exploration of Novel Catalytic Transformations and Synthetic Horizons

N-Allyl-N,N-bis(trimethylsilyl)amine serves as a valuable nucleophilic reagent and a precursor in various chemical transformations. scientificlabs.co.uksigmaaldrich.com Its unique structure, combining a protected primary amine with a functional allyl group, opens avenues for complex molecular construction. Future research will likely focus on discovering new catalytic systems that can leverage its distinct reactivity.

Current research has demonstrated its utility in the following applications:

Heterocycle Synthesis: It is used as a nucleophilic agent to react with aryl aldehydes, leading to the formation of complex bicyclic scaffolds through imine formation and subsequent multicomponent reactions. scientificlabs.co.uksigmaaldrich.com It also reacts with bisthiocarbamoyl chloride to produce Dithiasuccinoyl (Dts) heterocycles. scientificlabs.co.uk

Organoselenium Chemistry: In the presence of a ruthenium catalyst, it reacts with aryl selenium salts to furnish allyl selenides, which are important intermediates in organic synthesis. scientificlabs.co.uksigmaaldrich.com

Hydrosilylation and Hydroboration: The compound is a known reagent in hydrosilylation and hydroboration reactions, capitalizing on the reactivity of its allyl group. scientificlabs.co.uk

Emerging research trajectories could involve its use in metal-catalyzed allylic substitution reactions, where the bis(trimethylsilyl)amino group could act as a novel directing or modulating group. There is also potential in exploring its role in asymmetric catalysis, either as a ligand precursor or as a substrate in enantioselective transformations of the allyl moiety. The development of new catalysts for C-H activation at the allyl position or for novel cycloaddition reactions represents a significant frontier for expanding its synthetic utility.

| Application Area | Reactant(s) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Complex Scaffold Synthesis | Aryl aldehydes | Multicomponent reaction | Bicyclic scaffolds | scientificlabs.co.uksigmaaldrich.com |

| Heterocycle Synthesis | Bisthiocarbamoyl chloride | - | Dithiasuccinoyl (Dts) heterocycle | scientificlabs.co.uk |

| Organoselenium Synthesis | Aryl selenium salt | Ruthenium catalyst | Allyl selenide | scientificlabs.co.uksigmaaldrich.com |

| Functionalization | Silanes / Boranes | - | Hydrosilylation / Hydroboration products | scientificlabs.co.uk |

Expansion into Advanced Materials Science Applications Beyond Current Paradigms

While primarily used in organic synthesis, the functional groups of this compound make it a compelling candidate for advanced materials science applications. A significant breakthrough has been its use as an electrolyte additive in energy storage.

Research has shown that introducing this compound into the electrolyte of lithium-ion batteries significantly enhances the performance of high-capacity LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA) cathodes. nih.gov The additive facilitates the formation of a stable, Si-containing solid electrolyte interface (SEI) film on the electrode surface. This protective layer suppresses electrolyte oxidation and mitigates structural degradation of the cathode material during cycling. nih.gov As a result, the capacity retention of the battery is markedly improved. nih.gov

| Performance Metric | Standard Electrolyte | Electrolyte with NNB Additive | Reference |

|---|---|---|---|

| Cyclic Stability (after 300 cycles) | 72.8% | 86.2% | nih.gov |

Future research is expected to build on this success. The allyl group offers a reactive handle for polymerization, suggesting that the compound could be used as a monomer or cross-linking agent for novel silicon-containing polymers and gels with tailored thermal, mechanical, or optical properties. Furthermore, drawing parallels with the related compound hexamethyldisilazane (B44280) (HMDS), this compound could be explored as a precursor for chemical vapor deposition (CVD) to create functional thin films, such as silicon carbonitride, where the allyl group could enable surface grafting or subsequent modifications. wikipedia.org

Interdisciplinary Research Nexus with Biological and Environmental Sciences

The intersection of this compound with biological and environmental sciences is a nascent field with considerable prospective value. Currently, there is limited direct research on its biological activity or environmental applications. However, its chemical nature suggests several promising avenues for future investigation.

In biological chemistry, silylating agents are frequently used to protect functional groups during the synthesis of complex molecules. The ability of this compound to act as a protected form of allylamine (B125299) could be valuable in the synthesis of modified biomolecules. For instance, research on silylated purine (B94841) and pyrimidine (B1678525) bases for nucleoside synthesis points to the potential for using this compound to introduce an allyl group onto nucleobases for further functionalization, potentially leading to new therapeutic agents or biological probes. researchgate.net

From an environmental perspective, the development of functional amines as collectors in mineral flotation processes is an active area of research. researchgate.net While not yet studied for this purpose, the specific binding properties that could arise from the silylated amine structure might offer new selectivities in separating valuable minerals from ore, an application with significant environmental and economic implications. Future work could explore the synthesis of related amphiphilic structures for such applications.

Development of Sustainable and Green Chemistry Routes for this compound Applications

Adopting green chemistry principles is essential for the future of chemical manufacturing. Research into the synthesis and application of this compound is likely to shift towards more sustainable methodologies.

The conventional synthesis involves reacting allylamine with trimethylsilyl (B98337) chloride, which generates a stoichiometric amount of amine hydrochloride salt as a byproduct. smolecule.com While effective, this route has a lower atom economy. Future research could focus on catalytic routes that minimize waste. For example, the "borrowing hydrogen" or "hydrogen auto-transfer" concept, which uses catalysts to couple amines with alcohols while producing only water as a byproduct, could be adapted. rsc.org A potential green route could involve the catalytic N-alkylation of bis(trimethylsilyl)amine with allyl alcohol, avoiding the use of halide reagents.

Furthermore, the application of this compound can be made greener. The use of alternative energy sources like ultrasound or microwave irradiation has been shown to accelerate reactions, increase yields, and reduce energy consumption in the synthesis of related compounds like Schiff bases. researchgate.net Applying these techniques to the transformations involving this compound could lead to more efficient and environmentally benign synthetic protocols.

Integration of Computational Chemistry and Machine Learning for Predictive Design and Discovery

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods can accelerate discovery and provide fundamental insights into its reactivity and function.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to elucidate reaction mechanisms involving this compound. For example, modeling the ruthenium-catalyzed synthesis of allyl selenides could reveal the structure of the key catalytic intermediates and the energetics of the reaction pathway, aiding in catalyst optimization. scientificlabs.co.uk In materials science, computational studies can help understand the formation and properties of the SEI layer in batteries, explaining how the additive improves stability at a molecular level. nih.gov Such studies have been instrumental in understanding aggregation, solvation, and reactivity in related organometallic systems. researchgate.net

Machine Learning: As more data on the reactivity and properties of silylated amines and their derivatives become available, machine learning (ML) models can be trained to predict the outcomes of new reactions or to design novel compounds with desired properties. For instance, an ML model could be developed to screen for new electrolyte additives based on the this compound scaffold, predicting their electrochemical stability and film-forming capabilities. This predictive power could dramatically reduce the experimental effort required to discover next-generation materials for batteries or other advanced applications.

常见问题

Basic Research Questions

Q. What are the critical physicochemical properties of N-Allyl-N,N-bis(trimethylsilyl)amine for laboratory handling and experimental design?

- Key Properties :

- Molecular formula: C₉H₂₃NSi₂; Molecular weight: 201.46 g/mol .

- Density: 0.816 g/mL (25°C); Boiling point: 72°C (15 mmHg); Refractive index: 1.440 (n²⁰/D) .

- Flash point: 43°C; Surface tension: 18.9 dyne/cm .

- Methodological Considerations :

- Storage : Store in sealed containers under nitrogen to prevent hydrolysis or oxidation .

- Purity Assessment : Use GC-MS to detect trace by-products (e.g., bisadducts or α-isomers, as low as 0.6%) .

Q. What safety protocols are essential for handling this compound in synthetic chemistry?

- Hazard Classification :

- UN 1993 (flammable liquid); OSHA HCS classification: R10 (flammable), R36/37/38 (irritant) .

- Safety Measures :

- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation or skin contact .

- Avoid contact with acids, alcohols, or oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How does this compound enhance hydrosilylation reactions, and what factors optimize its catalytic efficiency?

- Reaction Mechanism :

- Acts as a silylating agent in Rh-catalyzed hydrosilylation (e.g., with 1,1,3,3-tetramethyldisiloxane), yielding β-isomers with >95% selectivity .

- Key Parameters :

- Catalyst choice: [RhCl(cod)]₂ ensures high turnover and minimizes by-products like α-isomers .

- Functional group tolerance: Compatible with silyloxy, glycidyl, and aryl groups .

- Analytical Methods :

- GC-MS to monitor reaction progress and quantify trace by-products .

Q. What role does this compound play in stabilizing Ni-rich cathodes for lithium-ion batteries?

- Electrochemical Performance :

- At 2 wt% additive, improves capacity retention of LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (LNCA) from 72.8% to 86.2% over 300 cycles .

- Mechanistic Insights :

- Forms a silicon-rich solid electrolyte interphase (SEI), suppressing electrolyte oxidation and Li/Ni cation mixing .

- Characterization via XPS and XRD confirms reduced structural degradation .

Q. How can computational modeling predict the reactivity of this compound in organometallic syntheses?

- Computational Parameters :

- Topological polar surface area (3.2 Ų) and polarizability (25.61 ×10⁻²⁴ cm³) indicate low steric hindrance, favoring nucleophilic attack .

- Applications :

- DFT studies can model silylation pathways, optimizing reaction conditions for allenamine synthesis (e.g., via elimination reactions with Li diisopropylamide) .

Q. What synthetic strategies minimize by-product formation when using this compound in organosilicon chemistry?

- Case Study :

- In allyl-glycidyl ether hydrosilylation, maintaining anhydrous conditions and controlled temperatures (25–40°C) prevents bisadduct formation .

- By-Product Analysis :

- GC-MS quantifies α-isomer content (<1%), guiding catalyst tuning (e.g., Rh vs. Pt) .

Regulatory and Analytical Considerations

Q. What regulatory constraints apply to this compound under U.S. TSCA guidelines?

- Compliance :

- Classified under TSCA R&D exemption (40 CFR 720.36); requires supervision by a "technically qualified individual" .

- Prohibited for commercial use in the U.S. without explicit approval .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR : ¹H/¹³C/²⁹Si NMR to confirm silyl group coordination and allyl moiety integrity (e.g., δ ~0.1 ppm for Si(CH₃)₃) .

- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (Si–C stretching) and ~800 cm⁻¹ (Si–N bending) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。